
JNJ-40355003: A Technical Overview of its Role
in Anandamide Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-40355003

Cat. No.: B608217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-40355003 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an

enzyme of critical importance in the endocannabinoid system. FAAH is the primary catabolic

enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), as well as

other bioactive fatty acid amides. By inhibiting FAAH, JNJ-40355003 effectively increases the

endogenous levels of anandamide, thereby potentiating its effects at cannabinoid receptors

and other targets. This technical guide provides a comprehensive overview of the role of JNJ-
40355003 in anandamide metabolism, including its mechanism of action, available quantitative

data on a closely related compound, and detailed experimental protocols relevant to its study.

Due to the limited availability of public data for JNJ-40355003, this guide will utilize data from a

structurally related and well-characterized FAAH inhibitor from the same developer, JNJ-

42165279, as a representative example to illustrate the expected pharmacological profile and

to fulfill the data presentation requirements of this guide.

Core Mechanism of Action
JNJ-40355003, as a selective FAAH inhibitor, covalently modifies the active site serine

nucleophile (Ser241) of the FAAH enzyme. This irreversible inhibition prevents the hydrolysis of

anandamide into arachidonic acid and ethanolamine, leading to an accumulation of

anandamide in various tissues, including the brain. This elevation of anandamide levels

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b608217?utm_src=pdf-interest
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/product/b608217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


enhances its signaling at cannabinoid receptor 1 (CB1) and other cellular targets, a mechanism

that is being explored for therapeutic potential in a range of neurological and psychiatric

disorders.[1]

Data Presentation
The following tables summarize key quantitative data for the representative FAAH inhibitor,

JNJ-42165279. These data are illustrative of the type of pharmacological profile expected for a

potent and selective FAAH inhibitor like JNJ-40355003.

Table 1: In Vitro Inhibitory Activity of JNJ-42165279 against FAAH[1]

Parameter Species Value (nM)

Apparent IC50 Human (recombinant) 70 ± 8

Rat (recombinant) 313 ± 28

IC50 values were determined following a 1-hour pre-incubation of the enzyme with the inhibitor.

Table 2: In Vivo Effects of JNJ-42165279 on Anandamide Levels[2]

Treatment
Group

Species Tissue
Anandamide
(AEA) Fold
Increase

Oleoylethanola
mide (OEA)
Fold Increase

JNJ-42165279

(10 mg)
Human CSF ~45 ~6.6

JNJ-42165279

(25 mg)
Human CSF ~41 ~5.8

JNJ-42165279

(75 mg)
Human CSF ~77 ~7.4

Data represent the mean fold increase in fatty acid amide concentrations in cerebrospinal fluid

(CSF) following 7 days of daily administration, relative to pre-dose values.
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Table 3: Brain FAAH Occupancy by JNJ-42165279 in Humans (PET Study)[2]

Dose of JNJ-42165279 Brain FAAH Occupancy (%)

≥10 mg Saturation

Brain FAAH occupancy was determined using Positron Emission Tomography (PET) with the

tracer [11C]MK3168.

Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a typical fluorescence-based assay to determine the in vitro potency of

a FAAH inhibitor.

Materials:

Recombinant human or rat FAAH enzyme

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

Test compound (JNJ-40355003) dissolved in a suitable solvent (e.g., DMSO)

Positive control inhibitor (e.g., URB597)

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of the test compound and positive control in the assay buffer.

In a 96-well plate, add the diluted test compound or control to wells containing the FAAH

enzyme in assay buffer.
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Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g.,

37°C) to allow for inhibitor-enzyme interaction.

Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 340-360

nm, emission at 450-465 nm) at regular intervals for a set duration (e.g., 30 minutes).

Calculate the rate of reaction for each inhibitor concentration.

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-

response curve to determine the IC50 value.

Quantification of Anandamide Levels in Biological
Samples by LC-MS/MS
This protocol outlines a general method for the extraction and quantification of anandamide

from biological matrices like brain tissue or plasma using liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Materials:

Biological samples (e.g., brain tissue homogenate, plasma)

Internal standard (e.g., anandamide-d8)

Extraction solvent (e.g., acetonitrile or a liquid-liquid extraction with a solvent like toluene)

LC-MS/MS system with a suitable C18 column

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

Sample Preparation:

Thaw frozen biological samples on ice.
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To a known amount of sample, add the internal standard.

Add the extraction solvent, vortex thoroughly, and centrifuge to precipitate proteins.

Collect the supernatant containing the lipids.

Evaporate the solvent under a stream of nitrogen.

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

Inject the reconstituted sample onto the LC-MS/MS system.

Separate the analytes using a gradient elution on the C18 column.

Detect and quantify anandamide and the internal standard using multiple reaction

monitoring (MRM) in positive ion mode.

Generate a standard curve using known concentrations of anandamide to quantify the

levels in the biological samples.

In Vivo Assessment of FAAH Inhibition
This protocol describes a general in vivo experiment to evaluate the effect of a FAAH inhibitor

on anandamide levels in rodents.

Materials:

Test animals (e.g., rats or mice)

Test compound (JNJ-40355003) formulated for in vivo administration (e.g., oral gavage,

intraperitoneal injection)

Vehicle control

Anesthesia and surgical tools for tissue collection

Equipment for sample processing and storage (as in Protocol 2)
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Procedure:

Acclimate animals to the housing conditions.

Administer the test compound or vehicle to the animals at a specified dose and route.

At predetermined time points after administration, euthanize the animals and collect the

tissues of interest (e.g., brain, plasma).

Immediately process the collected tissues to prevent post-mortem changes in anandamide

levels (e.g., flash-freezing in liquid nitrogen).

Store the samples at -80°C until analysis.

Quantify the anandamide levels in the collected tissues using the LC-MS/MS protocol

described above.

Compare the anandamide levels in the treated groups to the vehicle control group to

determine the in vivo efficacy of the FAAH inhibitor.
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Caption: Role of JNJ-40355003 in Anandamide Metabolism.
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Caption: Experimental Workflow for JNJ-40355003 Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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